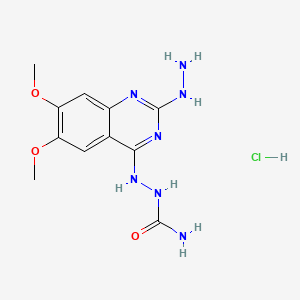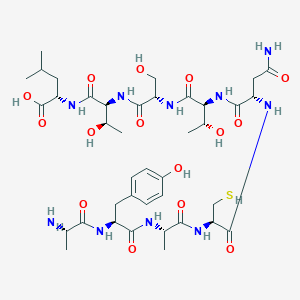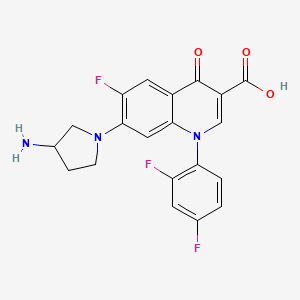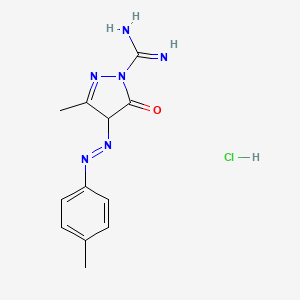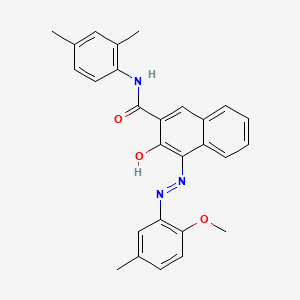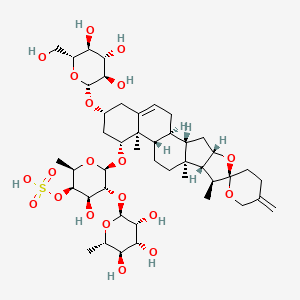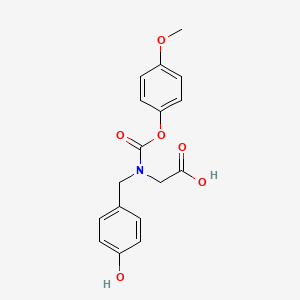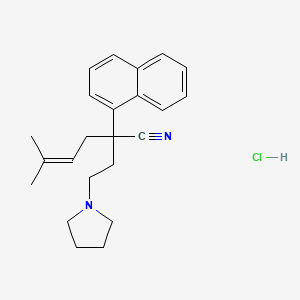
alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride: is a complex organic compound with a unique structure that includes a naphthyl group, a pyrrolidinyl group, and a prenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Naphthylacetonitrile Intermediate: This step involves the reaction of naphthalene with acetonitrile under specific conditions to form naphthylacetonitrile.
Introduction of the Pyrrolidinyl Group: The naphthylacetonitrile intermediate is then reacted with a pyrrolidine derivative to introduce the pyrrolidinyl group.
Prenylation: The final step involves the addition of a prenyl group to the compound, resulting in the formation of alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-ol phosphate
- alpha-(3-Methyl-2-butenyl)-alpha-(1-naphtyl)-1-pyrrolidinebutanamide
Uniqueness
alpha-Prenyl-alpha-(2-(1-pyrrolidinyl)ethyl)-1-naphthylacetonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
50765-74-7 |
|---|---|
Molecular Formula |
C23H29ClN2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)hex-4-enenitrile;hydrochloride |
InChI |
InChI=1S/C23H28N2.ClH/c1-19(2)12-13-23(18-24,14-17-25-15-5-6-16-25)22-11-7-9-20-8-3-4-10-21(20)22;/h3-4,7-12H,5-6,13-17H2,1-2H3;1H |
InChI Key |
JKESDNYEZGICTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCN1CCCC1)(C#N)C2=CC=CC3=CC=CC=C32)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


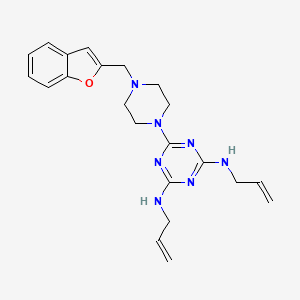

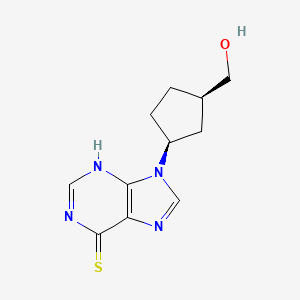
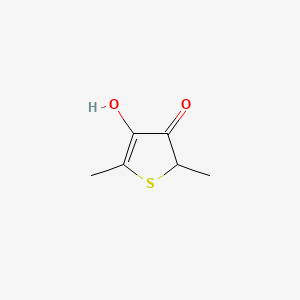
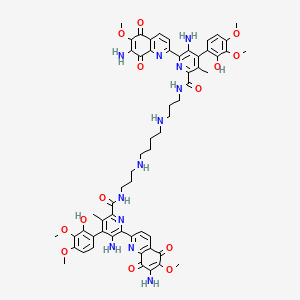
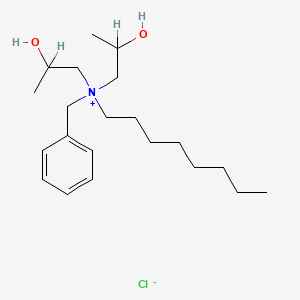
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
